molecular formula C14H9N3 B13898225 3-(1H-benzimidazol-1-yl)Benzonitrile CAS No. 25699-94-9

3-(1H-benzimidazol-1-yl)Benzonitrile

Cat. No.: B13898225
CAS No.: 25699-94-9
M. Wt: 219.24 g/mol
InChI Key: ATUPUCFKLIDOKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)Benzonitrile typically involves the condensation of o-phenylenediamine with benzonitrile under specific reaction conditions. One common method involves the use of a catalyst such as copper chloride (CuCl) and a ligand like N,N,N’,N’-tetramethylethylenediamine (TMEDA) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)Benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

3-(1H-benzimidazol-1-yl)Benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)Benzonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-1-yl)benzonitrile
  • 1-(4-(2H-tetrazol-5-yl)phenyl)-1H-benzimidazole
  • 4-(1H-benzimidazol-1-yl)benzoic acid

Comparison

3-(1H-benzimidazol-1-yl)Benzonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

25699-94-9

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

3-(benzimidazol-1-yl)benzonitrile

InChI

InChI=1S/C14H9N3/c15-9-11-4-3-5-12(8-11)17-10-16-13-6-1-2-7-14(13)17/h1-8,10H

InChI Key

ATUPUCFKLIDOKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)C#N

Origin of Product

United States

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